molecular formula C12H14O5 B182039 5-sec-Butyl-4-hydroxyisophthalic acid CAS No. 13253-09-3

5-sec-Butyl-4-hydroxyisophthalic acid

Cat. No.: B182039
CAS No.: 13253-09-3
M. Wt: 238.24 g/mol
InChI Key: JPARVKBAXSLIOA-UHFFFAOYSA-N
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Description

5-sec-Butyl-4-hydroxyisophthalic acid is an organic compound with the molecular formula C12H14O5 It is a derivative of isophthalic acid, featuring a hydroxyl group and a sec-butyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-sec-Butyl-4-hydroxyisophthalic acid typically involves the functionalization of isophthalic acid derivatives. One common method is the Friedel-Crafts alkylation of isophthalic acid with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-sec-Butyl-4-hydroxyisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-sec-Butyl-4-hydroxyisophthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-sec-Butyl-4-hydroxyisophthalic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The sec-butyl group provides hydrophobic interactions, affecting the compound’s solubility and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-sec-Butyl-4-hydroxyisophthalic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both a hydroxyl group and a sec-butyl group allows for diverse chemical modifications and applications, distinguishing it from other isophthalic acid derivatives .

Properties

IUPAC Name

5-butan-2-yl-4-hydroxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPARVKBAXSLIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402521
Record name 5-sec-Butyl-4-hydroxyisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13253-09-3
Record name 5-sec-Butyl-4-hydroxyisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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